N-decylpyridine-3-carboxamide
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Overview
Description
N-decylpyridine-3-carboxamide, also known as N-decyl-nicotinamide, is a heterocyclic compound with the molecular formula C16H26N2O. It belongs to the class of pyridine carboxamides and is characterized by a decyl chain attached to the nitrogen atom of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-decylpyridine-3-carboxamide typically involves the reaction of nicotinic acid with decylamine. One common method includes the following steps:
Activation of Nicotinic Acid: Nicotinic acid is first converted to its acid chloride using reagents like oxalyl chloride in the presence of dichloromethane at low temperatures (0°C).
Amidation Reaction: The acid chloride is then reacted with decylamine to form this compound.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of solvents and reagents is minimized to reduce environmental impact. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-decylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, using reagents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
N-decylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-decylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Nicotinamide: A simpler analog without the decyl chain, commonly used in skincare and as a dietary supplement.
N,N-diethyl-3-pyridine carboxamide: Another derivative with different alkyl groups attached to the nitrogen atom.
Uniqueness: N-decylpyridine-3-carboxamide is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it more lipophilic compared to its simpler analogs, potentially enhancing its ability to interact with lipid membranes and hydrophobic targets .
Properties
CAS No. |
81475-36-7 |
---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-decylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-13-18-16(19)15-11-10-12-17-14-15/h10-12,14H,2-9,13H2,1H3,(H,18,19) |
InChI Key |
STKCVSYDRUHCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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